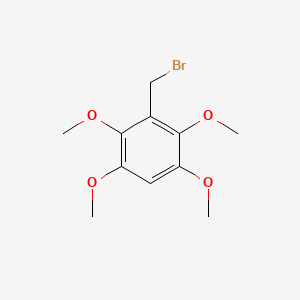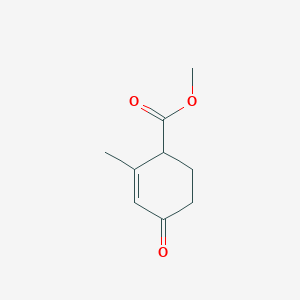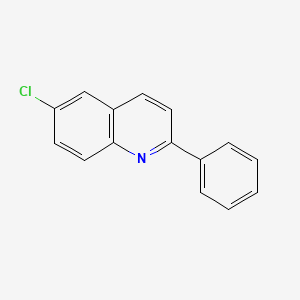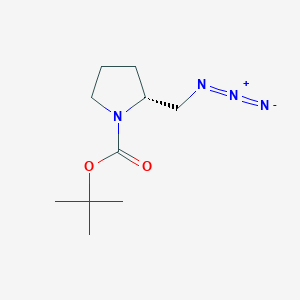
(R)-2-(Azidomethyl)-1-Boc-pyrrolidine
Übersicht
Beschreibung
(R)-2-(Azidomethyl)-1-Boc-pyrrolidine, also known as Boc-Pyr-Azide, is a synthetic molecule used in peptide and protein synthesis. It is a versatile reagent for the introduction of azide groups into peptides and proteins. Azide groups are useful for a variety of applications, including the synthesis of bioconjugates, the labeling of proteins, and the introduction of functional groups into peptides. Boc-Pyr-Azide is a valuable tool for peptide and protein synthesis and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed α-Arylation
- A study by Barker et al. (2011) explored the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine. This process involves several steps including deprotonation, transmetalation, and Negishi coupling, and has applications in the total synthesis of various compounds such as (R)-crispine A, (S)-nicotine, and (S)-SIB-1508Y (Barker et al., 2011).
Enantioselective α-Arylation Methodology
- Research by Campos et al. (2006) highlights the first instance of enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine. This process is essential for synthesizing a variety of 2-aryl-N-Boc-pyrrolidines, which are useful in producing high enantiomeric ratio compounds (Campos et al., 2006).
Synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine
- Deng and Mani (2005) reported a practical synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity, involving the ring opening of ethylene oxide by a homochiral carbanion (Deng & Mani, 2005).
Copper-Mediated Organolithium Reagents in Alkaloid Syntheses
- Dieter, Chen, and Watson (2005) utilized scalemic 2-pyrrolidinylcuprates generated from asymmetric deprotonation of N-Boc-pyrrolidine in the synthesis of various alkaloids, demonstrating its significance in alkaloid syntheses (Dieter et al., 2005).
Asymmetric Synthesis of N-Substituted Pyrrolidines
- Harrison and O'Brien (2001) reported on the asymmetric synthesis of N-substituted pyrrolidines using N-Boc pyrrolidine, highlighting its role in asymmetric functionalization (Harrison & O’Brien, 2001).
Synthesis of α-Fluorinated Compounds
- Xu et al. (2020) developed a nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline, leading to the efficient synthesis of functionalized azetidines and pyrrolidine-containing fluorinated amino acids and oligopeptides (Xu et al., 2020).
Lithiation-Substitution of N-Boc-Pyrrolidine
- Sheikh et al. (2012) conducted a study on the lithiation-substitution of N-Boc-2-phenylpyrrolidine, contributing to the synthesis of pharmaceutically relevant compounds with a quaternary stereocenter (Sheikh et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLUZSSGBKDEGK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514911 | |
| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259537-91-2 | |
| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




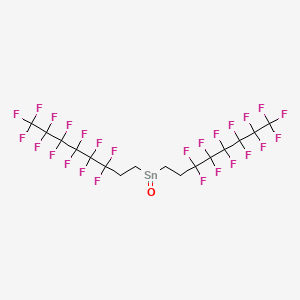
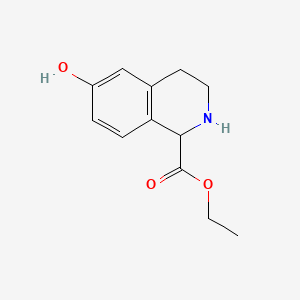
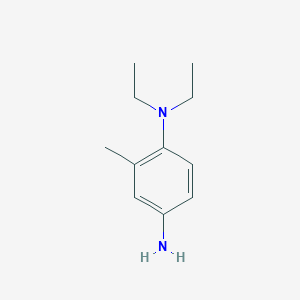
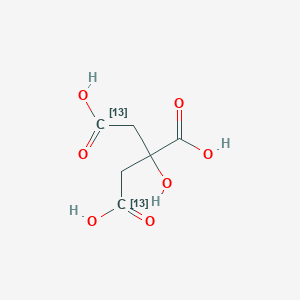
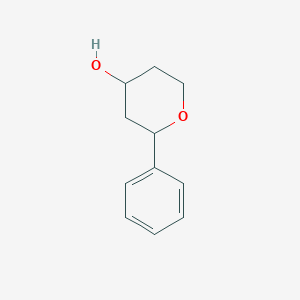
![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)


